N-(2,3-dihydro-1H-inden-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
N-(2,3-dihydro-1H-inden-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-methyl-1,2,4-oxadiazole ring at position 5 and a 2,3-dihydro-1H-inden-5-ylamine group at position 2. The oxadiazole moiety is a common pharmacophore known for enhancing metabolic stability and binding affinity in drug design, while the dihydroindenyl group may contribute to lipophilicity and target engagement .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-19-16(22-21-10)14-8-17-9-18-15(14)20-13-6-5-11-3-2-4-12(11)7-13/h5-9H,2-4H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYRQTFZOLHSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a unique structure combining an indene moiety and an oxadiazole ring, which are known to impart various pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
Key Features:
- Indene moiety: Contributes to the lipophilicity and biological activity.
- Oxadiazole ring: Known for its role in anticancer and antimicrobial activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves:
-
Inhibition of Enzymes: The oxadiazole derivatives have shown to inhibit key enzymes involved in cancer cell proliferation such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Topoisomerase II
-
Cytotoxicity: In vitro studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: Reported IC50 values for related oxadiazole compounds range from 10 to 50 µM depending on the specific cell line and structural modifications.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated. Studies suggest that it may exhibit activity against both bacterial and fungal strains due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Mechanistic Studies
Recent mechanistic studies have focused on the interaction of this compound with various biological targets. Key findings include:
| Target Protein | Mode of Action | Reference |
|---|---|---|
| Thymidylate Synthase | Inhibition leading to decreased DNA synthesis | |
| HDAC | Induction of hyperacetylation of histones | |
| Topoisomerase II | Disruption of DNA replication |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
-
Study on Oxadiazole Derivatives:
- Objective: Evaluate the anticancer efficacy of a series of oxadiazole derivatives.
- Findings: Compounds with structural similarities to this compound exhibited promising results against multiple cancer types.
- Conclusion: Structural modifications significantly affect potency and selectivity towards cancer cells.
-
Antimicrobial Efficacy Study:
- Objective: Assess the antibacterial activity against resistant strains.
- Findings: The compound demonstrated significant inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values around 16 µg/mL.
- Conclusion: Indicates potential for development as a new antibiotic agent.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine moieties. For instance, similar derivatives have demonstrated significant growth inhibition against various cancer cell lines, such as:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.88% |
These findings suggest that N-(2,3-dihydro-1H-inden-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine may exhibit similar or enhanced anticancer properties due to its structural characteristics and the presence of both oxadiazole and pyrimidine rings .
Antimicrobial Activity
Compounds with oxadiazole derivatives have shown promising antimicrobial activity against various strains of bacteria and fungi. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Good efficacy |
| Escherichia coli | Moderate efficacy |
| Candida albicans | Significant antifungal activity |
The antimicrobial effects are often evaluated using methods such as disc diffusion and minimum inhibitory concentration (MIC) assays .
Case Study 1: Anticancer Efficacy
A study investigating a related compound demonstrated that the introduction of oxadiazole significantly enhanced anticancer activity through increased interaction with DNA and inhibition of topoisomerase enzymes involved in DNA replication .
Case Study 2: Antimicrobial Assessment
Another study focused on the synthesis of oxadiazole derivatives reported effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antimicrobial potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, synthetic routes, and biological relevance.
Structural Analogues with Oxadiazole Moieties
- Navacaprant (WHO List 90): Structure: 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine. Key Differences: Replaces the pyrimidine core with a quinoline system and incorporates a piperidine-4-amine group. Molecular Weight: 408.89 g/mol (C20H21ClN8) vs. 365.40 g/mol for a related oxadiazole-pyridine derivative in .
- N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide (): Structure: Features a pyridine-oxadiazole-piperidine system with a pyrazine carboxamide. Molecular Formula: C18H19N7O2.
Pyrimidine-Based Analogues
- N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine (): Structure: Pyrimidine substituted with indazole and chloro groups. Synthesis: Reacts 2,4-dichloropyrimidine with 5-aminoindazole in ethanol/triethylamine.
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (): Similarity Score: 0.78 (highest among listed analogues).
Macrofilaricidal Oxadiazole Derivatives ()
- N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine: Structure: Combines oxadiazole with pyridine and tetrahydropyran substituents. Synthesis: Uses hydroxylamine and triethylamine in ethanol, similar to methods for oxadiazole formation in other compounds. Yield: Not specified, but a related triazole derivative in achieved only 6% yield, underscoring synthetic challenges in oxadiazole/triazole systems .
Key Research Findings
Substituent Impact on Activity
- The 3-methyl-1,2,4-oxadiazole group enhances metabolic stability across multiple compounds (e.g., navacaprant, and ).
- Dihydroindenyl substituents may improve lipophilicity and blood-brain barrier penetration compared to bulkier groups like tetrahydropyran () or indazole ().
Data Tables
Table 1: Structural and Molecular Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,3-dihydro-1H-inden-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of amidine derivatives with β-ketoesters or nitriles.
- Step 2 : Introduction of the oxadiazole ring through cyclization of acylhydrazides with nitriles or via Huisgen cycloaddition.
- Step 3 : Amine coupling at the pyrimidine C4 position using Buchwald-Hartwig or Ullmann-type coupling with the indene derivative.
Key catalysts include palladium (e.g., Pd(OAc)₂) or copper-based systems, with solvents like DMF or toluene under inert atmospheres .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the 3D arrangement of the indene, pyrimidine, and oxadiazole moieties.
- 2D NMR (e.g., HSQC, HMBC) to verify connectivity, particularly for distinguishing between regioisomers of the oxadiazole ring.
- High-resolution mass spectrometry (HRMS) for accurate molecular weight confirmation.
Hydrogen bonding patterns (e.g., N–H⋯N interactions) observed in crystallography can also validate intramolecular stability .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Test against kinases or acetylcholinesterase via fluorometric or colorimetric substrates.
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR, CDK2).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS).
Cross-validate predictions with experimental SPR (Surface Plasmon Resonance) binding assays .
Q. How to resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Compare buffer pH, incubation time, and cell passage numbers. For example, variations in serum concentration can alter compound solubility.
- Structural nuances : Use SAR analysis to highlight critical substituents. For instance, the methyl group on the oxadiazole may enhance metabolic stability compared to bulkier analogs.
- Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended targets .
Q. What strategies optimize regioselectivity during oxadiazole ring formation?
- Methodological Answer :
- Reagent selection : Use trimethylsilyl chloride (TMSCl) to activate nitrile intermediates, favoring 1,2,4-oxadiazole over 1,3,4-isomers.
- Temperature control : Maintain reactions at 60–80°C to minimize side-product formation.
- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity via rapid, uniform heating (e.g., 150 W, 15 min).
Monitor progress with LC-MS to isolate intermediates if needed .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC-UV.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Identify metabolites with UPLC-QTOF.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
